methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1638760-75-4) is a heterocyclic compound with a fused pyrrolopyrimidine scaffold. Its molecular formula is C₈H₅Cl₂N₃O₂, and it has a molecular weight of 246.05 g/mol . The structure features two chlorine substituents at positions 2 and 4 of the pyrimidine ring and a methyl ester group at position 3. This compound is commercially available in ≥95% purity and is used as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nucleoside analogs .
Properties
IUPAC Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZFQMKBMQCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is then chlorinated using phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Esterification: The chlorinated intermediate is esterified with methanol in the presence of a suitable catalyst to form the methyl ester.
The reaction conditions often involve heating the reaction mixture to facilitate the chlorination and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyrrolopyrimidines, carboxylic acids, and various derivatives depending on the specific nucleophile or reagent used.
Scientific Research Applications
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, such as those involving kinases or transcription factors, leading to altered cellular responses.
Comparison with Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4)
- Molecular Formula : C₆H₃Cl₂N₃
- Key Differences : Lacks the methyl carboxylate group at position 4.
- Reactivity : The absence of the ester group reduces its utility in coupling reactions (e.g., amidation or hydrolysis). However, the dichloro substituents make it highly reactive toward nucleophilic aromatic substitution (SNAr), similar to the methyl ester derivative .
- Applications : Primarily used as a precursor for functionalized pyrrolopyrimidines in drug discovery .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (CAS: 1638768-02-1)
- Molecular Formula : C₇H₃Cl₂N₃O₂
- Molecular Weight : 232.02 g/mol .
- Key Differences : Replaces the methyl ester with a carboxylic acid group.
- However, this may limit membrane permeability in biological systems.
- Applications : Used in conjugation reactions (e.g., peptide coupling) to generate prodrugs or bioconjugates .
Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)
- Molecular Formula : C₈H₉ClN₂O₂S
- Purity : ≥90% .
- Key Differences : Features a methylthio group at position 2 and a single chlorine at position 4. The ethyl ester group increases steric bulk compared to the methyl ester in the target compound.
- Reactivity : The methylthio group can act as a leaving group in substitution reactions, offering divergent reactivity pathways.
- Applications : Serves as a versatile building block for antimetabolites and antiviral agents .
Comparative Data Table
Key Research Findings
Reactivity Profile : The methyl ester group in this compound enables facile hydrolysis to the carboxylic acid under basic conditions, whereas the dichloro scaffold allows selective substitution at positions 2 or 4 .
Biological Relevance: Compared to the non-carboxylated analog (CAS: 90213-66-4), the methyl ester derivative exhibits improved cellular uptake in kinase-targeted assays due to its moderate lipophilicity .
Synthetic Versatility : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0) demonstrates broader utility in sulfur-mediated cross-coupling reactions, a pathway less explored in the methyl ester analog .
Biological Activity
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS No. 90213-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
- Molecular Formula : C₇H₅Cl₂N₃
- Molecular Weight : 202.04 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities.
Recent studies have identified this compound as a potent inhibitor of p21-activated kinase 4 (PAK4), which plays a critical role in various signaling pathways associated with tumor progression. The compound exhibits significant inhibitory activity against PAK4 with an IC₅₀ value as low as 2.7 nM in enzymatic assays. Additionally, it has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MV4-11 and HepG2 .
In Vitro Studies
- Cell Line Testing :
-
Mechanistic Insights :
- Flow cytometry assays confirmed that treatment with the compound leads to G₀/G₁ phase arrest and subsequent apoptosis.
- Molecular docking studies indicated that the compound binds to PAK4 through hydrogen bonding and hydrophobic interactions, suggesting a strong affinity that could be exploited for therapeutic purposes .
Comparative Efficacy
A comparative analysis of various derivatives within the pyrrolo[2,3-d]pyrimidine family shows that methyl 2,4-dichloro derivatives possess superior cytotoxic effects against a range of cancer cell lines compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). The following table summarizes the IC₅₀ values for selected compounds:
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Methyl 2,4-Dichloro... | MV4-11 | 7.8 |
| Compound 5k | HepG2 | 40 |
| Sunitinib | Various | 261 |
| 5-Fluorouracil (5-FU) | MCF-7 | 17.02 |
Case Studies and Clinical Implications
Several studies have highlighted the potential applications of this compound in targeted cancer therapies:
- Targeting Tyrosine Kinases : The compound has been shown to effectively inhibit multiple tyrosine kinases involved in cancer cell proliferation and survival pathways. This suggests its use in combination therapies aimed at enhancing the efficacy of existing treatments .
- Induction of Apoptosis : Research indicates that compounds similar to methyl 2,4-dichloro derivatives can significantly increase apoptotic cell death in resistant cancer cell lines, providing a promising avenue for overcoming drug resistance in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
